molecular formula C28H31N3O6 B10857296 CrBKA

CrBKA

Cat. No.: B10857296
M. Wt: 505.6 g/mol
InChI Key: MZNAVDKTIVTYMY-BSQRELMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CrBKA, also known as crotonyl-BKA, is a fluorogenic small-molecule substrate of SIRT6, a member of the sirtuin family of proteins. Sirtuins are nicotinamide adenine dinucleotide-dependent lysine deacylases that play a crucial role in regulating metabolism and stress responses. This compound is used in scientific research to study the activity of SIRT6 and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

CrBKA can be synthesized through a multi-step process involving the coupling of crotonyl groups with a benzoyl-lysine-amine (BKA) scaffold. The reaction typically involves the use of protecting groups to ensure selective reactions at specific sites. The final product is obtained through deprotection and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks to produce the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

CrBKA primarily undergoes enzymatic reactions when used as a substrate for SIRT6. The key reaction involves the deacylation of the crotonyl group by SIRT6, resulting in the release of a fluorophore that can be detected and measured .

Common Reagents and Conditions

The enzymatic reaction typically requires the presence of nicotinamide adenine dinucleotide as a cofactor. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .

Major Products Formed

The major product formed from the enzymatic reaction of this compound with SIRT6 is a deacylated BKA scaffold along with the release of a fluorophore. This fluorophore can be detected using fluorescence spectroscopy, providing a quantitative measure of SIRT6 activity .

Scientific Research Applications

CrBKA is widely used in scientific research to study the activity and function of SIRT6. Some of its key applications include:

Mechanism of Action

CrBKA exerts its effects by serving as a substrate for SIRT6. The enzyme recognizes and binds to the crotonyl group on this compound, catalyzing its deacylation. This reaction involves the transfer of the acyl group to nicotinamide adenine dinucleotide, resulting in the release of a fluorophore. The molecular targets of this compound are the active sites of SIRT6, where the deacylation reaction occurs .

Comparison with Similar Compounds

CrBKA is part of a family of fluorogenic small-molecule substrates designed to study sirtuin activity. Similar compounds include:

This compound is unique in its specific interaction with SIRT6 and its ability to release a detectable fluorophore upon deacylation. This makes it a valuable tool for studying the enzymatic activity and biological functions of SIRT6 .

Properties

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

benzyl N-[(2S)-6-[[(E)-but-2-enoyl]amino]-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C28H31N3O6/c1-3-9-25(32)29-15-8-7-12-23(31-28(35)36-18-20-10-5-4-6-11-20)27(34)30-21-13-14-22-19(2)16-26(33)37-24(22)17-21/h3-6,9-11,13-14,16-17,23H,7-8,12,15,18H2,1-2H3,(H,29,32)(H,30,34)(H,31,35)/b9-3+/t23-/m0/s1

InChI Key

MZNAVDKTIVTYMY-BSQRELMASA-N

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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